3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid
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Overview
Description
3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid is a complex organic compound that features a pyridine ring substituted with a dichlorophenyl group and an ethoxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Dichlorophenyl Group: This step often involves a nucleophilic substitution reaction where a dichlorophenyl halide reacts with the pyridine ring.
Attachment of the Ethoxypropanoic Acid Moiety: This can be done through esterification or amidation reactions, depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides (e.g., chlorides, bromides) and bases (e.g., sodium hydroxide, potassium carbonate) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group and the pyridine ring can participate in binding interactions, while the ethoxypropanoic acid moiety may influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-2-yl]-3-ethoxypropanoic acid: Similar structure but with a different position of the pyridine ring substitution.
3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-4-yl]-3-ethoxypropanoic acid: Another positional isomer with the substitution at the 4-position of the pyridine ring.
Uniqueness
The unique combination of the dichlorophenyl group, pyridine ring, and ethoxypropanoic acid moiety in 3-[6-[(3,4-Dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17Cl2NO4 |
---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
3-[6-[(3,4-dichlorophenyl)methoxy]pyridin-3-yl]-3-ethoxypropanoic acid |
InChI |
InChI=1S/C17H17Cl2NO4/c1-2-23-15(8-17(21)22)12-4-6-16(20-9-12)24-10-11-3-5-13(18)14(19)7-11/h3-7,9,15H,2,8,10H2,1H3,(H,21,22) |
InChI Key |
CWIBVIINXYAUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CN=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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